![molecular formula C10H10N2O2 B596998 Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1261588-72-0](/img/structure/B596998.png)
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Overview
Description
“Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate” is a chemical compound. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which has a molecular weight of 118.1359 . The compound is related to a class of 1H-pyrrolo[2,3-b]pyridine derivatives that have been studied for their potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, have been synthesized as part of research into potent fibroblast growth factor receptor inhibitors . The synthesis of substituted pyridines with diverse functional groups has also been reported .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They have been studied for their potential as FGFR inhibitors, which could be beneficial in cancer therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate”, are documented in the NIST Chemistry WebBook .Scientific Research Applications
Pharmaceutical Research
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of interest in the development of new pharmaceuticals. Its structure is a key scaffold in the synthesis of molecules with potential therapeutic effects. For instance, derivatives of this compound have been explored for their efficacy in reducing blood glucose levels, which could be beneficial in the treatment of diabetes and related metabolic disorders .
Cancer Research
In cancer research, this compound has been used to design and synthesize molecules that can inhibit the growth and spread of cancer cells. For example, studies have evaluated the effect of related compounds on the migration and invasion abilities of cancer cells .
Mechanism of Action
Target of Action
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate has been identified as a potent inhibitor of Janus Kinase 3 (JAK3) and Fibroblast Growth Factor Receptors (FGFR1, 2, and 3) . JAK3 plays crucial roles in modulating a number of inflammatory and immune mediators , while FGFRs are involved in various types of tumors .
Mode of Action
The compound interacts with its targets, leading to their inhibition. In the case of JAK3, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity . For FGFRs, the compound exhibited potent inhibitory activity .
Biochemical Pathways
Upon binding to their respective receptors associated with JAKs, cytokines induce JAK activation, following phosphorylation of the receptors. Activated JAKs subsequently phosphorylate signal transducers and activators of transcription proteins (STATs) in the cytoplasm, which are dimerized to translocate to the nucleus and activate gene transcription to promote cytokine-responsive gene expression . In the case of FGFRs, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The inhibition of JAK3 by the compound can lead to the modulation of immune responses, making it potentially useful in treating immune diseases such as organ transplantation . In the case of FGFRs, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Future Directions
properties
IUPAC Name |
ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-6-12-9-7(8)3-5-11-9/h3-6H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCBQXQNAUHBDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718308 |
Source
|
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
CAS RN |
1261588-72-0 |
Source
|
Record name | Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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